1H-Indazole-4,7-dione, 3,6-dimethyl-5-(4-morpholinyl)-
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Overview
Description
1H-Indazole-4,7-dione, 3,6-dimethyl-5-(4-morpholinyl)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a morpholine ring, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole-4,7-dione, 3,6-dimethyl-5-(4-morpholinyl)- typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of hydrazine and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Indazole-4,7-dione, 3,6-dimethyl-5-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indazole ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indazole compounds .
Scientific Research Applications
1H-Indazole-4,7-dione, 3,6-dimethyl-5-(4-morpholinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indazole-4,7-dione, 3,6-dimethyl-5-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The presence of the morpholine ring can enhance its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indazole-3-carboxamide
- 1H-Indazole-4,7-dione
- 3,6-Dimethyl-1H-indazole
Uniqueness
1H-Indazole-4,7-dione, 3,6-dimethyl-5-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which can enhance its pharmacological properties and make it more effective in various applications compared to other similar compounds .
Properties
CAS No. |
59106-12-6 |
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Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
3,6-dimethyl-5-morpholin-4-yl-2H-indazole-4,7-dione |
InChI |
InChI=1S/C13H15N3O3/c1-7-11(16-3-5-19-6-4-16)13(18)9-8(2)14-15-10(9)12(7)17/h3-6H2,1-2H3,(H,14,15) |
InChI Key |
WRLJERKMRHNCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(NN=C2C1=O)C)N3CCOCC3 |
Origin of Product |
United States |
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